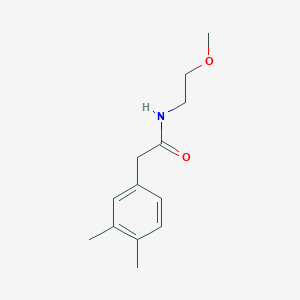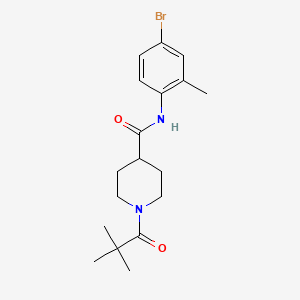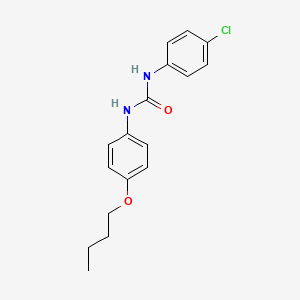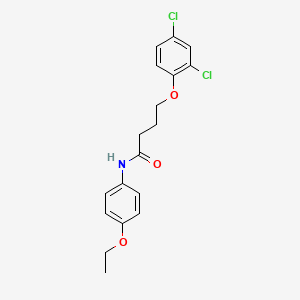![molecular formula C12H16N6O3 B4584370 N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(3-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4584370.png)
N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(3-nitro-1H-pyrazol-1-yl)propanamide
説明
Pyrazole derivatives are a class of compounds that have attracted interest due to their diverse pharmacological activities and chemical properties. The compound falls within this category, featuring a pyrazole core substituted with various functional groups that contribute to its chemical behavior and potential applications in various fields, excluding drug use and dosage or side effects.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of diketones with hydrazines or the cyclization of hydrazones under acidic or basic conditions. For N-substituted pyrazole derivatives, additional steps may include N-alkylation or N-acylation to introduce specific substituents at the nitrogen atom of the pyrazole ring (Doria et al., 1991).
Molecular Structure Analysis
Pyrazole derivatives can exhibit a wide range of molecular structures, depending on the nature of their substituents. X-ray crystallography studies have revealed that these compounds can form complex structures with hydrogen bonding, contributing to their stability and interactions with biological targets. The molecular structure of such derivatives often features planar pyrazole rings, which can engage in π-π stacking interactions, influencing their crystalline properties and solubility (Titi et al., 2021).
Chemical Reactions and Properties
Pyrazole derivatives can undergo a variety of chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions, due to the presence of reactive functional groups. These reactions can be utilized to further modify the compound, introducing new functional groups or changing its physical and chemical properties. The reactivity is significantly influenced by the electronic effects of substituents on the pyrazole ring (Kormanov et al., 2017).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as melting point, solubility, and crystallinity, can vary widely depending on the structure and substitution pattern. Hydrogen bonding and molecular packing in the crystal lattice play crucial roles in determining these properties. For instance, the introduction of nitro groups or other electron-withdrawing substituents can affect the compound's polarity and, consequently, its solubility in various solvents (Zonouz et al., 2010).
科学的研究の応用
Complex Formation and Ligand Behavior
The compound shows significant interest in the formation of complexes with metals such as palladium(II) chloride, demonstrating its potential as a ligand in coordination chemistry. Studies reveal that derivatives of 3-(pyrazol-1-yl)propanamide (PPA) and related ligands form complexes with palladium, exhibiting unique supramolecular arrangements and coordination patterns. These complexes are of interest for their structural characteristics and potential applications in catalysis and material science (Palombo et al., 2019).
Antimicrobial and Antitumor Activities
Research into pyrazole derivatives has identified their significant antimicrobial, antifungal, and antitumor pharmacophore sites. The synthesis and characterization of such derivatives, including their crystal structures, provide insights into their biological activity against various pathogens and cancer cell lines. These findings highlight the potential therapeutic applications of pyrazole-based compounds in treating infectious diseases and cancer (Titi et al., 2020).
Chemical Synthesis and Reactivity
The synthesis and reactivity of nitropyrazoles and their derivatives, including the specific compound , are of considerable interest in organic chemistry. These compounds serve as key intermediates in the synthesis of various heterocyclic compounds, demonstrating their versatility and potential in drug development and material science. Research has focused on developing new synthetic methods and exploring their reactivity to create novel compounds with potential applications in various fields (Yang et al., 2022).
Molecular Interactions and Biological Implications
Studies on the interaction of pyrazole derivatives with biomolecules such as DNA and proteins have shed light on their potential biological implications. These interactions are critical for understanding the mechanisms of action of pyrazole-based compounds in biological systems, offering insights into their therapeutic potential. Research in this area explores how these compounds bind to biomolecules, influencing their function and paving the way for novel therapeutic agents (Yu et al., 2017).
特性
IUPAC Name |
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-3-(3-nitropyrazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O3/c1-15(8-10-7-13-16(2)9-10)12(19)4-6-17-5-3-11(14-17)18(20)21/h3,5,7,9H,4,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUHKSHBGRAWHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)CCN2C=CC(=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(3-nitro-1H-pyrazol-1-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![isopropyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4584328.png)
![1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4584339.png)
![3-{5-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-4-chlorobenzoic acid](/img/structure/B4584345.png)

![butyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B4584357.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4584360.png)



![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-methyl-2-(4-pyridinyl)quinoline](/img/structure/B4584394.png)
![2-(2-fluorophenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B4584396.png)